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Compound of Interest

Compound Name: 3-Chloro-2-nitrobenzaldehyde

Cat. No.: B1357113

An In-depth Technical Guide to 3-Chloro-2-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
spectroscopic properties of 3-Chloro-2-nitrobenzaldehyde. It includes detailed experimental
protocols, reactivity analysis, and safety information relevant to its application in research and
development, particularly as an intermediate in pharmaceutical synthesis.

General and Physical Properties

3-Chloro-2-nitrobenzaldehyde is a substituted aromatic aldehyde containing both a chloro
and a nitro functional group. These electron-withdrawing groups significantly influence the
reactivity of the aromatic ring and the aldehyde moiety. Its general and physical properties are
summarized in the tables below.

Table 1: General Properties of 3-Chloro-2-nitrobenzaldehyde
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Property Value Reference
3-chloro-2-

IUPAC Name . [1]
nitrobenzaldehyde

CAS Number 22233-52-9 [1]12][3]

Molecular Formula C7H4CINOs3 [11[3]

Molecular Weight 185.56 g/mol [1]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)--

) [1]
INVALID-LINK--[0-])C=0

| INChl Key | WKHILFGIMAXBNZ-UHFFFAOYSA-N |[1] |

Table 2: Physical Properties of 3-Chloro-2-nitrobenzaldehyde

Property

Value Reference

Solid, white crystalline

Physical Form . [2]

solid
) ) Data not available in searched

Melting Point )
literature.

Boiling Point 313.6 £ 27.0 °C (Predicted)

Density 1.485 + 0.06 g/cm? (Predicted)

Purity Typically 297% [3]

| Storage | Store at 4°C under an inert atmosphere (Nitrogen or Argon) |[3] |

Spectroscopic Data Analysis

While specific, experimentally verified spectra are not widely published, the structure of 3-

Chloro-2-nitrobenzaldehyde allows for a detailed prediction of its spectroscopic

characteristics based on known data for similar functional groups and isomers. The compound

has been characterized by NMR, confirming its structure in synthesized batches.[2]
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Table 3: Predicted Spectroscopic Data for 3-Chloro-2-nitrobenzaldehyde

Technique Predicted Features

- Aldehyde Proton (CHO): Expected as a
singlet in the highly deshielded region of
6 9.9-10.5 ppm. - Aromatic Protons (Ar-H):
Three protons on the aromatic ring are

1H NMR )
expected between & 7.5-8.5 ppm, showing
complex splitting patterns (doublets,
triplets, or doublets of doublets) due to

coupling.

- Carbonyl Carbon (C=0): Expected in the o

185-195 ppm range. - Aromatic Carbons (Ar-C):

Six distinct signals are expected in the 6 120-
13C NMR _

155 ppm range. The carbons directly attached

to the electron-withdrawing Cl and NO2 groups

(C-Cl and C-NO2) would be significantly shifted.

- C=0 Stretch (Aldehyde): Strong absorption
expected around 1700-1715 cm™1! (conjugated
aldehyde).[4] - N-O Stretch (Nitro): Two strong
bands are expected for the asymmetric and
symmetric stretching, typically around 1520-
1560 cm~t and 1340-1370 cm~.[5] - C-H
Stretch (Aldehyde): A characteristic medium
peak is expected around 2720-2820 cm~1.[4] -
C-ClI Stretch: Expected in the fingerprint region,
typically 600-800 cm™1, - C=C Stretch
(Aromatic): Multiple bands expected in the
1450-1600 cm~1 region.

FT-IR (cm™1)

| Mass Spec. (El) | - Molecular lon [M]*: Expected at m/z = 185 (for 3°Cl) and a smaller M+2
peak at m/z = 187 (for 3’Cl isotope) in an approximate 3:1 ratio. The exact mass is 184.988 Da.
[1] - Key Fragments: Predicted fragmentation includes loss of the nitro group ([M-NO:z]* at m/z
139), loss of a hydrogen radical ([M-H]* at m/z 184), and loss of CO from the benzoyl cation
fragment ([M-H-CQO]J*). |
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Chemical Reactivity and Applications

3-Chloro-2-nitrobenzaldehyde is a versatile intermediate in organic synthesis, primarily used
in the pharmaceutical and agrochemical industries.[2][6] Its reactivity is dominated by its three
functional groups: the aldehyde, the nitro group, and the chloro-substituted aromatic ring.

» Aldehyde Group: Susceptible to nucleophilic attack, it readily undergoes reactions like
oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form
Schiff bases (imines).

e Nitro Group: Can be selectively reduced to an amine (-NHz), which is a common strategy in
the synthesis of heterocyclic compounds like quinolines or benzimidazoles.

o Aromatic Ring: The presence of two strong electron-withdrawing groups (NO2z and CHO)
deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic
substitution (SnAr), potentially allowing for the displacement of the chlorine atom by strong
nucleophiles.
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Chemical Reactivity of 3-Chloro-2-nitrobenzaldehyde
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Fig 1. Key reactive sites and corresponding transformations.

Its role as a building block is critical in constructing more complex molecules, particularly
heterocyclic systems that form the core of many pharmaceutical agents.
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Role as a Pharmaceutical Intermediate
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Fig 2. Conceptual pathway for drug core synthesis.

Experimental Protocols

A reliable method for the synthesis of 3-Chloro-2-nitrobenzaldehyde involves the selective

reduction of the corresponding methyl ester.[2]

Protocol: Synthesis via DIBAL-H Reduction of Methyl 3-chloro-2-nitrobenzoate[2]

» Materials and Equipment:

o Methyl 3-chloro-2-nitrobenzoate (1.0 eq)

o Diisobutylaluminum hydride (DIBAL-H), 1.0 M in dichloromethane (1.2 eq)

o Anhydrous Dichloromethane (DCM)
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o Methanol

o Aqueous Sodium Potassium Tartrate (10% w/v)
o Saturated Aqueous Sodium Bicarbonate

o Anhydrous Magnesium Sulfate

o Ethyl acetate, Hexane

o Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen line, low-
temperature bath (acetone/dry ice).

Procedure:

o Dissolve methyl 3-chloro-2-nitrobenzoate (e.g., 2.91 g, 13.5 mmol) in anhydrous
dichloromethane (134 mL) in a flame-dried flask under an inert atmosphere.

o Cool the stirred solution to -78 °C using a dry ice/acetone bath.

o Slowly add DIBAL-H solution (1.0 M in DCM, 16.0 mL, 16.0 mmol) dropwise over at least
15 minutes, maintaining the internal temperature at -78 °C.

o After the addition is complete, continue stirring at -78 °C for an additional 10 minutes.
o Quench the reaction by the slow addition of methanol (1.0 mL).

o Remove the cooling bath and allow the reaction mixture to warm slowly to room
temperature.

o Add 10% aqueous sodium potassium tartrate solution (190 mL) and stir the resulting
mixture vigorously for at least 4 hours until two clear layers form.

o Transfer the mixture to a separatory funnel, dilute with additional dichloromethane (50
mL), and separate the layers.

o Wash the organic layer sequentially with water (3 x 100 mL) and saturated aqueous
sodium bicarbonate (100 mL).
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o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by recrystallization from an ethyl acetate/hexane mixture (e.g.,
1:3 ratio) to yield 3-chloro-2-nitrobenzaldehyde as a white crystalline solid (Typical yield:
94%).

Synthesis Workflow of 3-Chloro-2-nitrobenzaldehyde
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Fig 3. Step-by-step synthesis workflow diagram.

Safety and Handling

3-Chloro-2-nitrobenzaldehyde is classified as hazardous and should be handled with
appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab
coat. Work should be conducted in a well-ventilated fume hood.
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Table 4: GHS Hazard Information

Pictogram GHS Code Hazard Statement Reference

wsalt text

| GHSO7 | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin
irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause
respiratory irritation. |[1][7] |

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye
protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1357113#physical-and-chemical-properties-of-3-
chloro-2-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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